molecular formula C24H18BrN5O3 B11557912 N-{2-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide

N-{2-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide

Cat. No.: B11557912
M. Wt: 504.3 g/mol
InChI Key: AKFZKSHAGMRBOQ-VULFUBBASA-N
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Description

N-({N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine group attached to a carbonyl group. The compound’s structure includes a bromophenyl group, a dihydrophthalazinone moiety, and a benzamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of N-({N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE typically involves the condensation of an appropriate hydrazine derivative with an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol, methanol, or acetic acid, and may require heating to facilitate the reaction. Industrial production methods may involve more advanced techniques such as continuous flow synthesis or the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group in the compound can participate in substitution reactions, where the bromine atom is replaced by other functional groups using reagents like sodium iodide or copper(I) iodide.

    Condensation: The hydrazone group can undergo condensation reactions with various carbonyl compounds to form new hydrazone derivatives.

Scientific Research Applications

N-({N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects on cellular processes .

Comparison with Similar Compounds

Similar compounds to N-({N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE include other hydrazone derivatives and Schiff bases. These compounds share similar structural features, such as the presence of a hydrazine or imine group, but differ in their substituents and overall molecular architecture. Some examples of similar compounds are:

The uniqueness of N-({N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C24H18BrN5O3

Molecular Weight

504.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C24H18BrN5O3/c25-19-13-7-4-10-16(19)14-26-29-24(33)21(27-22(31)15-8-2-1-3-9-15)20-17-11-5-6-12-18(17)23(32)30-28-20/h1-14,21H,(H,27,31)(H,29,33)(H,30,32)/b26-14+

InChI Key

AKFZKSHAGMRBOQ-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)N/N=C/C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)NN=CC4=CC=CC=C4Br

Origin of Product

United States

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